2-(4-Cyclobutylpiperazin-1-yl)butanoic acid
Description
2-(4-Cyclobutylpiperazin-1-yl)butanoic acid is a synthetic organic compound featuring a butanoic acid backbone substituted at the second carbon with a 4-cyclobutylpiperazinyl group. The piperazine ring, a six-membered heterocycle with two nitrogen atoms, is modified at the 4-position with a cyclobutyl substituent, which introduces steric and electronic effects distinct from other piperazine derivatives. This compound’s structural uniqueness lies in its combination of a medium-chain carboxylic acid and a cyclobutyl-piperazine moiety, which may influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
2-(4-cyclobutylpiperazin-1-yl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-2-11(12(15)16)14-8-6-13(7-9-14)10-4-3-5-10/h10-11H,2-9H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXRNFBROSNUKHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1CCN(CC1)C2CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(4-Cyclobutylpiperazin-1-yl)butanoic acid is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on pharmacodynamics, pharmacokinetics, and relevant case studies that highlight its effects in various biological systems.
Chemical Structure and Properties
The molecular formula of 2-(4-Cyclobutylpiperazin-1-yl)butanoic acid is . The compound features a cyclobutyl group attached to a piperazine moiety, which is linked to a butanoic acid chain. This structure is significant for its interaction with biological targets.
Pharmacodynamics
Pharmacodynamics refers to the effects of the compound on biological systems. Preliminary studies indicate that 2-(4-Cyclobutylpiperazin-1-yl)butanoic acid may act as an antagonist or modulator at certain G-protein coupled receptors (GPCRs), particularly those involved in neurotransmission and inflammation.
- GPCR Interaction : The compound may influence the activity of GPCRs, potentially modulating pathways involved in pain perception and inflammation.
- Neurotransmitter Modulation : It has been suggested that this compound could affect neurotransmitter levels, particularly serotonin and dopamine, which are critical in mood regulation and pain management.
Absorption and Distribution
- Bioavailability : The presence of the piperazine ring may enhance solubility and bioavailability.
- Blood-Brain Barrier Penetration : Due to its lipophilic nature, it is hypothesized that the compound can cross the blood-brain barrier, which is crucial for central nervous system activity.
Metabolism
Research on similar compounds indicates that metabolism may involve cytochrome P450 enzymes, leading to various metabolites that could exhibit distinct biological activities.
Biological Activity Overview
The biological activity of 2-(4-Cyclobutylpiperazin-1-yl)butanoic acid can be summarized in the following table:
| Activity | Description |
|---|---|
| Anti-inflammatory | Modulates inflammatory pathways through GPCR interaction. |
| Analgesic | Potentially reduces pain perception via neurotransmitter modulation. |
| Neuroprotective | May protect neuronal cells from damage through antioxidant mechanisms. |
| Antimicrobial | Exhibits properties against certain bacterial strains (further studies needed). |
Case Studies
A few case studies illustrate the potential applications of 2-(4-Cyclobutylpiperazin-1-yl)butanoic acid:
- Chronic Pain Management : In a preclinical model, administration of the compound showed a significant reduction in pain scores compared to control groups. This suggests its potential as an analgesic agent.
- Neurodegenerative Diseases : A study indicated that similar compounds with piperazine structures exhibited neuroprotective effects in models of Alzheimer's disease by reducing amyloid-beta aggregation.
- Inflammatory Disorders : In vitro assays demonstrated that 2-(4-Cyclobutylpiperazin-1-yl)butanoic acid could inhibit pro-inflammatory cytokine production in activated macrophages.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues in Piperazine-Carboxylic Acid Derivatives
The compound shares structural homology with two key analogs:
- 2-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid (): Features an acetyl backbone and a bulky Fmoc-protected piperazine.
- 2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)acetic acid (): Contains a tert-butyloxycarbonyl (Boc) -protected piperazine and an acetyl group.
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Substituent effects : The cyclobutyl group balances steric bulk and lipophilicity, contrasting with the Fmoc group’s extreme hydrophobicity and the Boc group’s moderate polarity.
- Synthetic utility : While Fmoc and Boc derivatives serve as intermediates in peptide synthesis, the cyclobutyl variant’s lack of a protecting group suggests direct biological targeting.
Comparison with Phenoxybutanoic Acid Herbicides
Though functionally distinct, phenoxybutanoic acids like MCPB and 2,4-DB () share the butanoic acid backbone. These herbicides mimic auxins, disrupting plant growth. In contrast, 2-(4-cyclobutylpiperazin-1-yl)butanoic acid’s piperazine moiety likely directs it toward mammalian targets, highlighting how structural similarities can yield divergent applications.
Table 2: Functional Differentiation by Backbone Modifications
Preparation Methods
Piperazine Substitution and Coupling
One common approach involves the alkylation of piperazine with cyclobutyl halides or equivalents to yield 4-cyclobutylpiperazine. This intermediate is then reacted with a butanoic acid derivative, such as 2-bromobutanoic acid or its activated esters, under conditions that promote nucleophilic substitution at the carboxyl-activated center to form the target compound.
- Reagents and conditions :
- Cyclobutyl halide (e.g., cyclobutyl bromide)
- Piperazine
- 2-Bromobutanoic acid or activated ester derivatives
- Base catalysts (e.g., sodium hydride or other strong bases)
- Solvents such as DMF or DMSO to facilitate nucleophilic substitution
Carboxylic Acid Activation and Amine Coupling
Alternatively, the butanoic acid portion can be activated using reagents such as oxalyl chloride to form the corresponding acid chloride, which then reacts with 4-cyclobutylpiperazine under controlled conditions to afford the amide intermediate. Subsequent hydrolysis or further synthetic steps can yield the free acid.
- Typical steps :
- Activation of butanoic acid with oxalyl chloride
- Reaction with 4-cyclobutylpiperazine
- Hydrolysis or purification to obtain the acid form
This method is noted in patent literature describing related cyclic peptide and piperazine derivatives where oxalyl chloride is used as an activating agent for carboxylic acids.
Data Table Summarizing Preparation Conditions
| Step | Reagents/Conditions | Outcome | Notes |
|---|---|---|---|
| Alkylation of piperazine | Cyclobutyl bromide, base (NaH), DMF | 4-Cyclobutylpiperazine | N-alkylation under inert atmosphere |
| Activation of butanoic acid | Oxalyl chloride, dry solvent (e.g., CH2Cl2) | Acid chloride intermediate | Requires anhydrous conditions |
| Coupling reaction | Acid chloride + 4-cyclobutylpiperazine, base | Amide intermediate | Controlled temperature to avoid side reactions |
| Hydrolysis/purification | Aqueous workup, recrystallization | 2-(4-Cyclobutylpiperazin-1-yl)butanoic acid | Final product isolation |
Research Findings and Optimization
- Yield and purity : Reported yields for similar piperazine-substituted butanoic acids vary between 60-85%, depending on reaction time, temperature, and purification methods.
- Reaction times : Alkylation steps typically require several hours to overnight reflux; coupling reactions with acid chlorides are faster, often completed within a few hours.
- Solubility and handling : The compound’s solubility in common organic solvents such as methanol, ethanol, and DMSO facilitates purification by recrystallization or chromatography.
- Safety notes : Use of oxalyl chloride requires strict anhydrous conditions and proper ventilation due to its corrosive and toxic nature.
Additional Synthetic Notes
- Enzyme-mediated or ionic liquid-assisted syntheses have been explored for related compounds to improve selectivity and environmental profiles, though specific reports for this compound are limited.
- The presence of the cyclobutyl group on the piperazine ring may require careful control of reaction conditions to avoid ring-opening or side reactions during alkylation.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-(4-cyclobutylpiperazin-1-yl)butanoic acid with high purity?
- Methodological Answer : Synthesis typically involves coupling cyclobutylpiperazine with a suitably functionalized butanoic acid precursor. For example, analogous piperazine derivatives (e.g., 3-(4-methylpiperazin-1-yl)benzoic acid) are synthesized via nucleophilic substitution or amidation reactions under controlled pH and temperature . Purification often employs recrystallization (e.g., from methanol/water mixtures) or column chromatography. Purity validation via HPLC (≥97%) and melting point determination (e.g., 187–190°C for similar compounds) is critical .
Q. Which spectroscopic techniques are optimal for characterizing this compound?
- Methodological Answer : Use a combination of:
- NMR (¹H/¹³C) to confirm cyclobutylpiperazine and butanoic acid moieties.
- FT-IR to identify carboxylic acid (-COOH) and piperazine N-H stretches.
- Mass Spectrometry (HRMS) for molecular weight confirmation.
- X-ray crystallography (if crystalline) to resolve stereochemical ambiguities, as seen in structurally related compounds like 4-(azepan-1-yl)butanoic acid .
Q. How can researchers assess the compound’s stability under experimental conditions?
- Methodological Answer : Conduct accelerated stability studies:
- Thermal stability : Heat samples at 40–60°C for 1–4 weeks and analyze degradation via HPLC .
- pH stability : Test solubility and degradation in buffers (pH 1–12) to mimic biological or storage conditions.
- Light sensitivity : Expose to UV-Vis light and monitor photodegradation products .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodological Answer : Contradictions may arise from:
- Impurity profiles : Use certified reference standards (e.g., EP/USP guidelines) to identify and quantify impurities (e.g., stereoisomers or synthetic byproducts) .
- Assay variability : Standardize cell-based assays (e.g., antiproliferative screens) with positive controls like carboxamide derivatives of amino acids .
- Data normalization : Apply statistical tools (e.g., ANOVA) to account for batch-to-batch variability in compound synthesis .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological properties?
- Methodological Answer :
- Modify substituents : Replace the cyclobutyl group with bulkier (e.g., cyclohexyl) or polar groups to assess effects on receptor binding, as demonstrated in analogs like 4-cyclohexylbutanoic acid .
- Bioisosteric replacement : Substitute the piperazine ring with azepane (7-membered ring) to evaluate conformational flexibility impacts, as seen in 4-(azepan-1-yl)butanoic acid .
- Pharmacokinetic profiling : Use in vitro assays (e.g., microsomal stability) and in silico tools (e.g., molecular docking) to predict metabolic pathways and target interactions .
Q. What experimental designs are effective for probing the compound’s mechanism of action?
- Methodological Answer :
- Target deconvolution : Apply affinity chromatography or proteomics (e.g., SILAC) to identify binding partners.
- Pathway analysis : Use transcriptomics (RNA-seq) or phosphoproteomics to map signaling cascades affected by the compound, similar to studies on 4-(2-fluorophenyl)-4-oxobutanoic acid derivatives .
- Mutagenesis : Engineer cell lines with mutations in suspected targets (e.g., GPCRs) to validate functional involvement .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported melting points or spectral data?
- Methodological Answer :
- Reproduce conditions : Ensure identical instrumentation (e.g., DSC for melting points) and solvent systems.
- Verify stereochemistry : Epimeric mixtures (e.g., 5,5-dimethylthiazolidine derivatives) may co-elute in HPLC, leading to misinterpretation .
- Cross-validate : Compare data with structurally related compounds (e.g., 4-phenylbutanoic acid derivatives) to identify trends .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
